molecular formula C10H11FN2O B6160289 1-(4-fluorophenyl)-N'-hydroxycyclopropane-1-carboximidamide CAS No. 1021436-45-2

1-(4-fluorophenyl)-N'-hydroxycyclopropane-1-carboximidamide

Cat. No. B6160289
CAS RN: 1021436-45-2
M. Wt: 194.2
InChI Key:
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Description

1-(4-Fluorophenyl)-N'-hydroxycyclopropane-1-carboximidamide (FPC) is a novel compound with a wide range of applications in scientific research. It is a cyclic imidamide derivative of 1-hydroxycyclopropane-1-carboxylic acid, containing a fluorophenyl group at the para position. FPC has been used in a variety of biochemical and physiological studies due to its unique properties, including its ability to interact with proteins and other biomolecules, its low toxicity, and its low cost.

Mechanism of Action

1-(4-fluorophenyl)-N'-hydroxycyclopropane-1-carboximidamide acts as an inhibitor of protein-protein and enzyme-substrate interactions, as well as an inhibitor of drug-target interactions. 1-(4-fluorophenyl)-N'-hydroxycyclopropane-1-carboximidamide binds to proteins and other biomolecules, resulting in a decrease in the activity of the target protein or enzyme. 1-(4-fluorophenyl)-N'-hydroxycyclopropane-1-carboximidamide also binds to drug-target complexes, resulting in a decrease in the activity of the drug-target complex.
Biochemical and Physiological Effects
1-(4-fluorophenyl)-N'-hydroxycyclopropane-1-carboximidamide has been shown to have a variety of biochemical and physiological effects, including inhibition of protein-protein and enzyme-substrate interactions, inhibition of drug-target interactions, and inhibition of ion channel activity. 1-(4-fluorophenyl)-N'-hydroxycyclopropane-1-carboximidamide has also been shown to have anti-inflammatory, anti-apoptotic, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

1-(4-fluorophenyl)-N'-hydroxycyclopropane-1-carboximidamide has several advantages for laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize in large quantities. In addition, 1-(4-fluorophenyl)-N'-hydroxycyclopropane-1-carboximidamide is a relatively non-toxic compound and has low toxicity in cell culture studies. However, 1-(4-fluorophenyl)-N'-hydroxycyclopropane-1-carboximidamide is not highly soluble in water, which can limit its use in some experiments.

Future Directions

In the future, 1-(4-fluorophenyl)-N'-hydroxycyclopropane-1-carboximidamide may be used to study the structure and function of proteins and other biomolecules, as well as to study the structure and function of drug-target complexes. 1-(4-fluorophenyl)-N'-hydroxycyclopropane-1-carboximidamide may also be used to study the effects of drugs on proteins and other biomolecules. Additionally, 1-(4-fluorophenyl)-N'-hydroxycyclopropane-1-carboximidamide may be used to study the effects of drugs on cell signaling pathways and other physiological processes. Finally, 1-(4-fluorophenyl)-N'-hydroxycyclopropane-1-carboximidamide may be used to study the effects of drugs on disease states, such as cancer and inflammation.

Synthesis Methods

1-(4-fluorophenyl)-N'-hydroxycyclopropane-1-carboximidamide can be synthesized via two different methods. The first method is the direct reaction of 4-fluorophenyl isocyanate with 1-hydroxycyclopropane-1-carboxylic acid in the presence of a base. This reaction produces 1-(4-fluorophenyl)-N'-hydroxycyclopropane-1-carboximidamide in a yield of approximately 80%. The second method is the reaction of 4-fluorophenyl isocyanate with 1-hydroxycyclopropane-1-carboxylic acid in the presence of a catalyst, such as palladium acetate. This reaction produces 1-(4-fluorophenyl)-N'-hydroxycyclopropane-1-carboximidamide in a yield of approximately 95%.

Scientific Research Applications

1-(4-fluorophenyl)-N'-hydroxycyclopropane-1-carboximidamide has been used in a variety of scientific research studies, including studies of protein-protein interactions, enzyme-substrate interactions, and drug-target interactions. In addition, 1-(4-fluorophenyl)-N'-hydroxycyclopropane-1-carboximidamide has been used to study the structure and function of various proteins, including enzymes, receptors, and ion channels. 1-(4-fluorophenyl)-N'-hydroxycyclopropane-1-carboximidamide has also been used to study the structure and function of biomolecules, such as DNA, RNA, and lipids.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-fluorophenyl)-N'-hydroxycyclopropane-1-carboximidamide involves the reaction of 4-fluoroaniline with cyclopropanecarboxylic acid followed by the conversion of the resulting carboxylic acid to the corresponding acid chloride. The acid chloride is then reacted with hydroxylamine to form the hydroxamic acid, which is subsequently converted to the carboximidamide using a dehydrating agent such as phosphorus oxychloride or thionyl chloride.", "Starting Materials": [ "4-fluoroaniline", "cyclopropanecarboxylic acid", "thionyl chloride or phosphorus oxychloride", "hydroxylamine" ], "Reaction": [ "4-fluoroaniline is reacted with cyclopropanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the corresponding amide.", "The resulting amide is then converted to the corresponding acid chloride using a reagent such as thionyl chloride or phosphorus oxychloride.", "The acid chloride is then reacted with hydroxylamine to form the hydroxamic acid.", "The hydroxamic acid is then dehydrated using a dehydrating agent such as phosphorus oxychloride or thionyl chloride to form the carboximidamide." ] }

CAS RN

1021436-45-2

Molecular Formula

C10H11FN2O

Molecular Weight

194.2

Purity

95

Origin of Product

United States

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